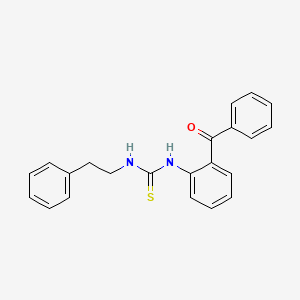

![molecular formula C20H22BrN3O6 B4614335 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B4614335.png)

2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide

説明

Synthesis Analysis

The synthesis of related hydrazone compounds, which may share similar synthetic routes or properties with the compound , has been detailed in research. For example, the synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and its structural characterization through elemental analysis, IR, UV-Vis, (1)H NMR spectroscopy, and single-crystal X-ray diffraction has been reported (Sheng et al., 2015). This process involves the creation of hydrazone compounds through specific reactions, indicating a method that could potentially be applied or adapted for the synthesis of 2-(2-Bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide.

Molecular Structure Analysis

The molecular structure of synthesized compounds like N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide has been elucidated using techniques such as X-ray diffraction, revealing crystalline structures and the presence of hydrogen bonds and π···π interactions (Sheng et al., 2015). These findings provide insight into the potential molecular structure and stability factors relevant to 2-(2-Bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide.

Chemical Reactions and Properties

Research on related compounds has shown that hydrazone compounds exhibit strong urease inhibitory activities, which might suggest reactive or bioactive properties relevant to our compound of interest (Sheng et al., 2015). Such activities indicate the compound's potential interactions and reactivity with biological or chemical agents.

Physical Properties Analysis

The physical properties of related compounds, such as their crystalline form, stability, and solubility, can be inferred from structural analyses like X-ray diffraction and spectroscopy (Sheng et al., 2015). These properties are crucial for understanding how the compound behaves under different conditions and in various environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, can be partially understood through the study of urease inhibitory activities and the structural determination of compounds. For instance, the presence of hydrogen bonds and π···π interactions suggests specific reactivity patterns and chemical stability characteristics (Sheng et al., 2015).

科学的研究の応用

Structure and Spectroscopic Characteristics

The compound 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide is structurally related to a series of compounds synthesized for their spectroscopic characteristics. Podyachev et al. (2007) synthesized a new series of 4-tert-butylphenoxyacetylhydrazones, analyzing their structural peculiarities through X-ray analysis and IR spectroscopy. The research highlights the diagnostic IR spectral criteria for conformational analysis of acetylhydrazones, revealing that derivatives exist in both EN-C(O) and ZN-C(O)-forms, with a prevalence of ZN-C(O)-form observed in CCl4 solutions. The structure is further influenced by a system of inter- and intramolecular hydrogen bonds, with the energy of these bonds estimated Podyachev et al., 2007.

Nonlinear Optical Properties

Research into the nonlinear optical properties of related hydrazones has been conducted by Naseema et al. (2010), who synthesized three hydrazones and investigated their third-order nonlinear optical properties using a single beam z-scan technique. The study suggests these compounds as potential candidates for optical device applications, such as optical limiters and optical switches, based on their optical power limiting behavior and other optical parameters Naseema et al., 2010.

Hydroxyl Protecting Group

The use of (2-nitrophenyl)acetyl group, closely related to the compound of interest, as a selectively removable hydroxyl protecting group has been explored. Daragics and Fügedi (2010) reported on the utility of this group for the protection of hydroxyl functions, noting its stability under common carbohydrate transformations and selective removability without affecting common protecting groups. This finding is significant for synthetic chemistry, offering a new protecting group that is orthogonal with commonly used groups Daragics & Fügedi, 2010.

Urease Inhibition

The compound is structurally similar to hydrazone compounds studied by Sheng et al. (2015) for their urease inhibitory activities. Two new hydrazone compounds were synthesized and characterized, showing strong urease inhibitory activities, which could be of interest in developing treatments for diseases related to urease activity. The study provides insights into the potential biological activities of related compounds Sheng et al., 2015.

Antibacterial and Antitubercular Activities

The antimicrobial potential of compounds structurally related to 2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide has been investigated. Raja et al. (2010) synthesized hydrazones and semicarbazones, assessing their antibacterial activity against pathogenic strains and antitubercular activity against Mycobacterium tuberculosis H37 Rv. The research highlights the potential of these compounds in addressing bacterial infections and tuberculosis Raja et al., 2010.

特性

IUPAC Name |

N'-[2-(2-bromo-4-tert-butylphenoxy)acetyl]-2-(4-nitrophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O6/c1-20(2,3)13-4-9-17(16(21)10-13)30-12-19(26)23-22-18(25)11-29-15-7-5-14(6-8-15)24(27)28/h4-10H,11-12H2,1-3H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQIYLXORCVUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B4614255.png)

![N-ethyl-2-methoxy-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4614260.png)

![1-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4614270.png)

![N'-{5-bromo-2-[(4-chlorobenzyl)oxy]benzylidene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4614279.png)

![2-({4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B4614298.png)

![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4614309.png)

![4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4614312.png)

![4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614319.png)

![methyl 1-[3-(4-isopropylphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4614349.png)

![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(2-nitrophenyl)acrylamide](/img/structure/B4614357.png)

![4-propoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4614364.png)